(S)-Duloxetine-d7 Succinamide is a deuterated derivative of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of major depressive disorder and generalized anxiety disorder. The compound has garnered attention for its potential applications in pharmacokinetic studies due to the incorporation of deuterium, which can aid in tracing metabolic pathways and understanding drug interactions.
(S)-Duloxetine-d7 Succinamide is classified as a small organic molecule with the Chemical Abstracts Service (CAS) number 199191-66-7. It is derived from (S)-Duloxetine, which is known for its therapeutic effects on mood disorders. The compound can be synthesized through specific chemical reactions involving (S)-Duloxetine hydrochloride and succinic acid .
The synthesis of (S)-Duloxetine-d7 Succinamide typically involves the reaction of (S)-Duloxetine hydrochloride with succinic anhydride or succinic acid under controlled conditions to form the succinamide derivative. This process may include:
The molecular formula for (S)-Duloxetine-d7 Succinamide is , with a molecular weight of approximately 404.53 g/mol. The structure consists of a naphthalene ring system connected to a thienyl group, with a succinamide functional group incorporated into its structure.
(S)-Duloxetine-d7 Succinamide can undergo various chemical reactions typical for amides, including:
(S)-Duloxetine-d7 Succinamide functions similarly to its parent compound, Duloxetine, primarily by inhibiting the reuptake of serotonin and norepinephrine in the brain. This mechanism involves:
This dual action contributes to its antidepressant effects by increasing the availability of these neurotransmitters, which are critical for mood regulation .
(S)-Duloxetine-d7 Succinamide is primarily utilized in research settings for:
(S)-Duloxetine-d7 Succinamide is a deuterated analog of the antidepressant duloxetine, systematically named as 4-[[(3S)-3-(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)oxy-3-thiophen-2-ylpropyl]-methylamino]-4-oxobutanoic acid. Its molecular formula is C₂₂D₇H₁₆NO₄S, with a molecular weight of 404.531 g/mol [8] [9]. The structure integrates two critical modifications:
The strategic deuteration alters the bond kinetics (C-D bond dissociation energy is ~7 kcal/mol higher than C-H) without changing steric or electronic properties. This labeling mitigates metabolic degradation at the naphthalene ring, a primary site of oxidative metabolism in non-deuterated duloxetine [1] [7].
Table 1: Structural and Isotopic Characteristics
Property | Specification |
---|---|
Molecular Formula | C₂₂D₇H₁₆NO₄S |
Molecular Weight | 404.531 g/mol |
Deuterium Positions | Naphthalene ring (2,3,4,5,6,7,8) |
Chiral Center | (S)-configuration at C3 position |
Key Functional Groups | Succinamide, thiophene, deuterated naphthalene |
As a deuterated derivative of duloxetine, this compound retains the primary pharmacology of its parent drug, which is a potent dual serotonin-norepinephrine reuptake inhibitor (SNRI). Duloxetine exhibits high affinity for human serotonin transporters (SERT) and norepinephrine transporters (NET), with inhibition constants (Ki) of 4.6 nM and 15.6 nM, respectively [7] [1]. The succinamide modification enhances its utility as a tracer in mechanistic studies:
Importantly, (S)-Duloxetine-d7 Succinamide itself is not used therapeutically. Instead, it serves as a research tool to investigate duloxetine’s effects on conditions like major depressive disorder (MDD), neuropathic pain, and stress urinary incontinence without confounding metabolic variables [3] [6].
Deuterium labeling is pivotal for elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of pharmaceuticals. (S)-Duloxetine-d7 Succinamide exemplifies this application through three key mechanisms:
Table 2: Metabolic Parameters of Deuterated vs. Non-Deuterated Duloxetine
Parameter | Duloxetine | (S)-Duloxetine-d7 Analogs | Significance |
---|---|---|---|
Primary Metabolizing Enzymes | CYP2D6, CYP1A2 | Same | Label does not alter enzyme targets |
Major Metabolic Pathway | Naphthalene hydroxylation | Slowed hydroxylation | DKIE reduces rate by 2-7x |
Half-life (t₁/₂) | 12 hours | Up to 17 hours | Extended exposure window |
Key Metabolites Traced | Glucuronides, catechols | Identical | Enables precise metabolite profiling |
Research confirms that deuterated analogs like this compound yield longer pharmacokinetic half-lives and altered metabolite ratios compared to non-deuterated drugs, providing insights for designing deuterated therapeutics with optimized efficacy [7] [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5